3-Aminoacetylindol hydrobromide
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic and Medicinal Chemistry
The indole nucleus is a privileged heterocyclic structure that forms the foundation for a vast array of natural products and synthetic compounds with significant biological activities. nih.govmdpi.com This bicyclic aromatic system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov The versatility of the indole scaffold allows for the synthesis of diverse derivatives, making it a focal point in the discovery of new drugs. ijpsr.com
Indole derivatives are integral to numerous pharmaceuticals, demonstrating a broad spectrum of therapeutic applications. nih.govnih.gov These include anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comresearcher.life The structural flexibility of the indole ring enables it to serve as a pharmacophore, the essential part of a molecule responsible for its biological activity. nih.gov Researchers continuously explore the modification of the indole structure to develop novel therapeutic agents with improved efficacy and specificity. mdpi.comijpsr.com
The significance of indoles extends to their role as building blocks in the synthesis of complex natural products and as intermediates in the development of bioactive molecules. mdpi.com The ongoing research into indole chemistry highlights its enduring importance in addressing major healthcare challenges. nih.gov
Overview of 3-Aminoacetylindol Hydrobromide: Structural Context and Nomenclature
This compound is a specific derivative of the indole family. Structurally, it features an aminoacetyl group (-COCH₂NH₂) attached to the third position of the indole ring. The "hydrobromide" designation indicates that it is the salt formed by the reaction of the basic amino group with hydrobromic acid (HBr). chemicalbook.com This salt formation is a common strategy in pharmaceutical chemistry to improve the stability and solubility of a compound.
The systematic name for the core structure is 1-(1H-indol-3-yl)-2-aminoethan-1-one. The addition of hydrobromic acid results in the formation of the hydrobromide salt.
Table 1: Chemical Identification of this compound
| Property | Value |
| IUPAC Name | 1-(1H-indol-3-yl)-2-aminoethan-1-one hydrobromide |
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Molecular Weight | 255.11 g/mol |
| CAS Number | 79659-84-0 |
Data sourced from ChemicalBook chemicalbook.com and ChemBK
The position of the substituent on the indole ring is crucial for its chemical properties and biological activity. The C3 position of indole is the most nucleophilic and therefore a common site for electrophilic substitution, leading to a wide variety of 3-substituted indole derivatives.
Historical Context of Related Indole Derivative Research
The exploration of indole chemistry has a rich history, dating back to the isolation of indigo (B80030) dye. A pivotal moment in the synthetic history of indoles was the discovery of the Fischer indole synthesis in 1883 by Hermann Emil Fischer. mdpi.com This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, remains a widely used method for constructing the indole ring system. mdpi.com
Research into indole derivatives gained significant momentum with the discovery of their presence in essential biomolecules and natural products. For instance, the indole alkaloid reserpine, isolated from the Rauwolfia plant, was historically used as an antihypertensive and antipsychotic agent. nih.gov Furthermore, vital biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) contain the indole moiety, underscoring its biological importance. nih.gov
In the realm of synthetic chemistry, the development of methods to functionalize the indole ring has been a continuous area of research. The synthesis of 3-substituted indoles, such as 3-cyanoacetyl indoles, has been a focus due to their utility as versatile starting materials for more complex molecules. nih.gov Various synthetic routes have been developed over the years to access these valuable intermediates. For example, the reaction of indoles with cyanoacetic acid is a common method for producing 3-cyanoacetyl indoles. nih.gov The subsequent conversion of the cyano group or the acetyl group allows for the introduction of diverse functionalities, including the amino group found in 3-aminoacetylindol.
The ongoing investigation into the synthesis and properties of indole derivatives continues to yield novel compounds with potential applications across various scientific disciplines.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxoethyl]azanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.BrH/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9;/h1-4,6,12H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBXVAQJUQBJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C[NH3+].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Aminoacetylindol Hydrobromide
Established Synthetic Pathways to 3-Aminoacetylindol Hydrobromide
While a direct, single-step synthesis for this compound is not prominently documented, its preparation can be logically deduced through a sequence of well-established organic reactions. The most plausible route involves the initial synthesis of a key intermediate, 3-chloroacetylindole, followed by amination and subsequent conversion to the hydrobromide salt.
The primary precursor for the synthesis of this compound is the indole (B1671886) molecule itself. The initial step focuses on the acylation of indole to introduce the acetyl group at the C3 position, followed by halogenation to yield a reactive intermediate suitable for amination.
A common method for the synthesis of the key precursor, 3-chloroacetylindole, involves the Friedel-Crafts acylation of indole. This can be achieved by reacting indole with chloroacetyl chloride. scite.ai The reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, or under conditions that promote electrophilic substitution at the C3 position. One reported method involves the reaction of indole with N,N-dimethylchloroacetamide in the presence of phosphorus oxychloride, yielding 3-chloroacetylindole. ingentaconnect.com Another approach utilizes the reaction of indole with chloroacetyl chloride in the presence of pyridine. scite.ai
Once 3-chloroacetylindole is obtained, the next crucial step is the introduction of the amino group. Two classical and effective methods for the conversion of α-halo ketones to primary amines are the Gabriel synthesis and the Delépine reaction.
Gabriel Synthesis: This method involves the reaction of the α-halo ketone (3-chloroacetylindole) with potassium phthalimide (B116566). nrochemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.com The phthalimide anion acts as a surrogate for ammonia, undergoing an SN2 reaction with the alkyl halide to form an N-alkylphthalimide intermediate. This intermediate is then cleaved, typically by treatment with hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure), to release the primary amine. nrochemistry.commasterorganicchemistry.com This method is known for preventing the over-alkylation that can occur with direct amination using ammonia. masterorganicchemistry.com
Delépine Reaction: This reaction provides an alternative route to primary amines from alkyl halides. alfa-chemistry.comscribd.comorganic-chemistry.orgwikipedia.org It involves the reaction of the alkyl halide (3-chloroacetylindole) with hexamethylenetetramine (urotropine). alfa-chemistry.comscribd.comorganic-chemistry.orgwikipedia.org This forms a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed with acid, typically ethanolic hydrochloric acid, to yield the primary amine along with formaldehyde (B43269) and ammonium chloride. alfa-chemistry.comscribd.comorganic-chemistry.orgwikipedia.org This method is particularly effective for reactive halides like α-halo ketones. alfa-chemistry.comscribd.com
The final step in the synthesis is the formation of the hydrobromide salt. This is typically achieved by treating the free amine (3-aminoacetylindole) with a solution of hydrobromic acid.
Table 1: Key Synthetic Transformations
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Acylation of Indole | Indole, Chloroacetyl chloride, Pyridine | 3-Chloroacetylindole |
| Amination (Gabriel) | 3-Chloroacetylindole, Potassium phthalimide, then Hydrazine hydrate | 3-Aminoacetylindole |
| Amination (Delépine) | 3-Chloroacetylindole, Hexamethylenetetramine, then Acidic hydrolysis | 3-Aminoacetylindole |
| Salt Formation | 3-Aminoacetylindole, Hydrobromic acid | This compound |
The Gabriel synthesis is generally known for providing good yields of primary amines from primary alkyl halides, minimizing the formation of secondary and tertiary amine byproducts. masterorganicchemistry.com Similarly, the Delépine reaction is also considered an efficient method for preparing primary amines from reactive halides. alfa-chemistry.comscribd.com The final salt formation step is typically a high-yielding reaction.
Exploration of Alternative and Green Chemistry Approaches for Indole Derivatives
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in organic chemistry. For the synthesis of indole derivatives, several "green" approaches have been explored, which could potentially be adapted for the synthesis of this compound and its precursors. These methods often focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and often improving yields. rsc.org The synthesis of various indole derivatives has been successfully achieved using microwave irradiation, which can significantly reduce reaction times compared to conventional heating methods. rsc.org Another green approach involves the use of alternative, more environmentally friendly solvents, such as water or ionic liquids, in place of traditional volatile organic compounds.
Regioselective Synthesis Strategies for 3-Substituted Indoles
The functionalization of the indole ring can occur at various positions, making regioselectivity a critical aspect of indole chemistry. For the synthesis of this compound, the introduction of the aminoacetyl group specifically at the C3 position is essential. The inherent nucleophilicity of the C3 position of the indole ring generally favors electrophilic substitution at this site.
The Friedel-Crafts acylation, a key step in the synthesis of the 3-chloroacetylindole precursor, typically shows a strong preference for the C3 position. This regioselectivity is a well-established principle in indole chemistry. Various strategies can be employed to further control the regioselectivity of indole functionalization, including the use of protecting groups on the nitrogen atom and the careful selection of catalysts and reaction conditions.
Purification and Isolation Techniques for this compound
The purification of the final product, this compound, would typically involve standard techniques used for crystalline organic salts. After the reaction is complete, the crude product may be isolated by filtration if it precipitates from the reaction mixture.
Recrystallization is a common and effective method for purifying solid compounds. A suitable solvent or solvent mixture would be chosen in which the hydrobromide salt has high solubility at elevated temperatures and low solubility at lower temperatures. This allows for the removal of impurities that remain in the solution upon cooling.
Chromatographic techniques, such as column chromatography, could also be employed for purification, particularly for removing any closely related impurities. For ionic compounds like hydrobromide salts, ion-exchange chromatography can be a powerful purification tool.
The identity and purity of the isolated this compound would be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to verify the chemical structure and the absence of significant impurities.
Chemical Reactivity and Mechanistic Investigations of 3 Aminoacetylindol Hydrobromide
Reactivity at the Aminoacetyl Moiety of 3-Aminoacetylindol Hydrobromide.
The aminoacetyl substituent at the C3 position contains two primary reactive sites: the primary amino group (-NH₂) and the carbonyl group (C=O). These sites can undergo a variety of chemical transformations independently, allowing for the synthesis of a diverse range of derivatives.
The primary amino group of this compound is nucleophilic and can participate in reactions typical of primary amines, such as N-acylation and N-alkylation. These reactions allow for the extension of the side chain and the introduction of new functional groups.
N-Acylation: The amino group can be readily acylated using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the generated acid. This reaction converts the primary amine into a more complex amide derivative. The use of different acylating agents allows for the introduction of a wide array of functionalities. orientjchem.org
N-Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products. More controlled and selective mono-alkylation can be achieved through methods like reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced. nih.govmonash.edu Another approach for selective mono-alkylation of amino alcohols involves chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which could be applicable to related structures. organic-chemistry.org
The table below summarizes key amination reactions and the resulting derivatives.
| Reaction Type | Reagent Example | Product Class |
| N-Acylation | Acetyl Chloride | N-Acetyl-3-aminoacetylindole |
| N-Sulfonylation | Tosyl Chloride | N-Tosyl-3-aminoacetylindole |
| N-Alkylation | Methyl Iodide | N-Methyl-3-aminoacetylindole |
| Reductive Amination | Benzaldehyde, NaBH₃CN | N-Benzyl-3-aminoacetylindole |
The carbonyl group in the aminoacetyl moiety is electrophilic and susceptible to attack by nucleophiles. Its reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation yields a 3-(1-amino-2-hydroxyethyl)indole derivative.
Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles. For instance, reaction with hydroxylamine (B1172632) forms an oxime, while reaction with hydrazines can yield hydrazones. The active methylene (B1212753) group adjacent to the carbonyl can also participate in reactions like the Knoevenagel condensation with aldehydes in the presence of a base, similar to the reactivity observed in related 3-cyanoacetyl indoles. nih.gov
The table below outlines potential transformations of the carbonyl group.
| Reaction Type | Reagent Example | Product Class |
| Reduction | Sodium Borohydride (NaBH₄) | 3-(1-Amino-2-hydroxyethyl)indole |
| Oxime Formation | Hydroxylamine (NH₂OH) | 3-(1-(Hydroxyimino)acetyl)indole |
| Hydrazone Formation | Hydrazine (B178648) (N₂H₄) | 3-(1-(Hydrazono)acetyl)indole |
| Knoevenagel Condensation | Aromatic Aldehyde, Base | 3-(1-Amino-3-aryl-2-propen-1-one)indole |
Reactivity of the Indole (B1671886) Nucleus in this compound.
The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic substitution. However, the reactivity and regioselectivity are significantly influenced by the nature and position of existing substituents.
Electrophilic attack on the unsubstituted indole ring occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). quimicaorganica.orgic.ac.uk In 3-Aminoacetylindol, the C3 position is blocked. The aminoacetyl group, specifically the carbonyl, is electron-withdrawing and thus deactivates the indole ring towards electrophilic attack.
When the C3 position is occupied by a deactivating group, electrophilic substitution is directed to the benzo moiety of the indole ring, typically at the C5 or C6 positions. The exact position of substitution depends on the reaction conditions and the specific electrophile used. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. quimicaorganica.orgyoutube.com
| Reaction Type | Reagent | Expected Product Position |
| Nitration | HNO₃/H₂SO₄ | C5/C6-Nitro derivative |
| Bromination | Br₂/FeBr₃ | C5/C6-Bromo derivative |
| Sulfonation | SO₃/H₂SO₄ | C5/C6-Sulfonic acid derivative |
The nitrogen atom (N1) of the indole ring possesses a lone pair of electrons and an acidic proton (pKa ≈ 17). nih.gov The presence of an electron-withdrawing group at C3, such as the aminoacetyl group, increases the acidity of the N-H proton, facilitating its removal by a base and subsequent reaction with electrophiles. researchgate.net
N-Alkylation and N-Acylation: The N1 position can be functionalized through alkylation or acylation. These reactions are typically carried out by deprotonating the indole nitrogen with a suitable base (e.g., sodium hydride, cesium carbonate) followed by the addition of an alkyl halide or an acyl chloride. nih.gov Chemoselective N-acylation can also be achieved using thioesters as the acyl source. nih.gov Such modifications are crucial in medicinal chemistry for modulating the biological activity of indole-based compounds. nih.govacs.org
The table below lists representative reactions for N1 functionalization.
| Reaction Type | Reagent Example | Base | Product Class |
| N-Alkylation | Benzyl Bromide | Sodium Hydride (NaH) | 1-Benzyl-3-aminoacetylindole |
| N-Acylation | Benzoyl Chloride | Cesium Carbonate (Cs₂CO₃) | 1-Benzoyl-3-aminoacetylindole |
| N-Sulfonylation | Mesyl Chloride | Triethylamine (Et₃N) | 1-Mesyl-3-aminoacetylindole |
As the C3 position is already substituted, this section focuses on the selective functionalization of the C2 position. The C2 position of the indole ring is generally less nucleophilic than C3. However, recent advances in catalysis have enabled the direct and selective functionalization of the C2-H bond, even in the presence of a C3 substituent.
These transformations often employ transition metal catalysts (e.g., rhodium, iridium, palladium) and may involve a directing group strategy, where a group on the indole nitrogen or at C3 directs the catalyst to the C2 position. nih.gov For instance, catalyst-controlled C-H functionalization of 3-carboxamide indoles with diazo compounds can selectively yield C2-alkylated products. nih.gov Other methods have been developed for C2-allylation, C2-alkynylation, and the introduction of other functional groups. rsc.orgacs.org
The following table summarizes modern catalytic methods for C2 functionalization.
| Reaction Type | Catalyst System | Reactant | Product | Reference |
| C2-Alkylation | Ir(III)/Ag(I) | Diazo Compound | C2-Alkylated Indole | nih.gov |
| C2-Allylation | Rhodium Catalyst | Allylic Acetate | C2-Allylated Indole | rsc.org |
| C2-Alkynylation | Pd(II) Catalyst | TIPS-EBX | C2-Alkynyl Indole | acs.org |
| C2-Carbenoid Insertion | Rh(III) Catalyst | α-Diazotized Meldrum's acid | C2-Acetate Substituted Indole | rsc.org |
Transformations at Peripheral Positions (C4-C7) of the Indole Ring
The functionalization of the benzene (B151609) portion of the indole nucleus, specifically at the C4, C5, C6, and C7 positions, is a significant challenge in synthetic organic chemistry. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position of the pyrrole (B145914) moiety. However, the introduction of substituents onto the carbocyclic ring is crucial for modulating the biological activity and physical properties of indole-containing compounds. For this compound, the presence of an electron-withdrawing acetyl group at the C3 position further deactivates the pyrrole ring, making reactions on the benzene ring more feasible, albeit still challenging.
Recent advancements in synthetic methodology have provided several strategies to achieve site-selective functionalization of the indole core at the C4-C7 positions. These methods often rely on the use of directing groups (DGs) attached to the indole nitrogen (N1) or the C3-substituent. nih.govresearchgate.netacs.org These directing groups can coordinate to a metal catalyst, bringing it into proximity of a specific C-H bond on the benzene ring and thereby facilitating its activation.
For instance, the installation of a pivaloyl group at the C3 position of an indole has been shown to direct arylation to the C5 and C4 positions. nih.govresearchgate.net While the aminoacetyl group in this compound is not a traditional directing group, its carbonyl oxygen could potentially play a similar role in coordinating to a catalyst, although this has not been explicitly documented for this specific compound.
Transition-metal-catalyzed cross-coupling reactions are a primary tool for these transformations. Palladium, rhodium, and iridium catalysts have been successfully employed for the alkenylation, acylation, amidation, and halogenation of the C4 position of indoles bearing a carbonyl directing group at C3. acs.org A theoretical study on the cobalt-catalyzed C4-alkenylation of 3-acetylindole (B1664109) has provided mechanistic insights into such transformations. acs.org
Furthermore, metal-free strategies have also emerged. For example, boron-mediated directed C-H hydroxylation can introduce a hydroxyl group at the C4 and C7 positions under mild conditions. nih.govresearchgate.net The applicability of these methods to this compound would likely depend on the compatibility of the reaction conditions with the amino and hydrobromide functionalities.
Table 1: Examples of C4-C7 Functionalization Strategies for Indole Derivatives
| Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Reference |
| Arylation | Palladium/Copper Catalysts with N-P(O)tBu2 DG | C6, C7 | nih.govresearchgate.net |
| Arylation | Palladium Catalyst with C3-pivaloyl DG | C4, C5 | nih.govresearchgate.net |
| Alkenylation | Cobalt Catalyst | C4 | acs.org |
| Hydroxylation | Boron-mediated | C4, C7 | nih.govresearchgate.net |
| Halogenation | Various | C4, C5, C6, C7 | acs.org |
It is important to note that the free amino group in this compound could potentially interfere with some of these catalytic systems, either by coordinating to the metal center or by undergoing side reactions. Therefore, protection of the amino group might be necessary to achieve the desired transformations at the C4-C7 positions.
Role of the Hydrobromide Counterion in Chemical Transformations
The presence of the hydrobromide counterion in this compound significantly influences its chemical reactivity. The hydrobromide salt protonates the amino group, forming an ammonium (B1175870) salt. This has several important consequences for the molecule's behavior in chemical reactions.
Firstly, the protonation of the amino group deactivates it towards electrophilic attack and prevents it from acting as a nucleophile or a directing group in its free base form. This can be advantageous in reactions where the reactivity of the indole nucleus is desired without interference from the amino substituent.
Secondly, the hydrobromide salt introduces acidic conditions. In electrophilic aromatic substitution reactions, the acidity of the medium can play a crucial role. The indole nitrogen is basic and can be protonated under strongly acidic conditions. Protonation of the indole nitrogen would further deactivate the entire ring system towards electrophilic attack. However, the localized acidity provided by the hydrobromide counterion might be sufficient to catalyze certain reactions without leading to extensive protonation of the indole nitrogen. For example, acid catalysis is often employed in halogenation reactions of indoles. bridgew.edu
The bromide ion itself can also participate in reactions. Although generally considered a weak nucleophile, under certain conditions, it could act as a nucleophile or be oxidized to an electrophilic bromine species. In the context of the bromination of indole-3-acetic acid, the generation of HBr during the reaction was suspected to catalyze further halogenation. bridgew.edu
Table 2: Potential Effects of the Hydrobromide Counterion on Reactivity
| Feature | Consequence | Potential Impact on Reactions |
| Protonated Amino Group | Deactivation of the amino group | Prevents N-acylation, N-alkylation; alters directing effects. |
| Acidic Microenvironment | Can catalyze certain reactions | May promote electrophilic substitution on the indole ring. |
| Presence of Bromide Ion | Potential nucleophile or source of bromine | Could participate in substitution or addition reactions. |
| Indole N-Protonation | Deactivation of the indole ring | Reduces nucleophilicity and reactivity towards electrophiles. |
Mechanistic Studies of Reactions Involving this compound
The indole ring is a highly nucleophilic aromatic system. The presence of the electron-withdrawing 3-aminoacetyl group, particularly in its protonated form, will significantly influence the mechanism of such reactions. The acetyl group at C3 deactivates the pyrrole ring, making the benzene ring positions (C4-C7) relatively more susceptible to electrophilic attack than in unsubstituted indole.
The mechanism of electrophilic substitution on the indole ring generally proceeds through a two-step process:
Attack of the electrophile: The π-electron system of the indole ring attacks an electrophile (E+), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
Computational studies and experimental evidence on related 3-acylindoles suggest that C4 and C6 are also viable positions for electrophilic attack, especially when directed by external catalysts. acs.org The hydrobromide counterion, by creating an acidic environment, can influence the nature of the electrophile and the stability of the intermediates. For instance, in halogenation reactions, the acid can polarize the halogen-halogen bond, making it more electrophilic.
Mechanistic investigations into the functionalization of related indole derivatives often employ techniques such as kinetic studies, isotopic labeling, and computational modeling (DFT) to elucidate reaction pathways and transition states. Similar studies on this compound would be invaluable in understanding its precise chemical behavior and in designing new synthetic transformations.
Applications of 3 Aminoacetylindol Hydrobromide in Heterocyclic Synthesis
Utilization in the Synthesis of Indolylazole Derivatives
Indolylazole derivatives, which feature both an indole (B1671886) and an azole ring system, are a prominent class of compounds with a broad spectrum of biological activities. 3-Aminoacetylindol hydrobromide, or its corresponding free base, is a logical synthon for the construction of these valuable scaffolds.
Pimprinine (B1677892), a naturally occurring 5-(3'-indolyl)oxazole, and its analogs are known for their significant biological properties. nih.govnih.gov The synthesis of these compounds often commences with a 3-substituted indole. While many reported syntheses of pimprinine start from 3-acetylindole (B1664109), the analogous reactivity of 3-aminoacetylindole makes it a viable precursor. nih.gov The general synthetic strategy involves the reaction of the 3-acetylindole derivative with an amino acid, followed by cyclization and oxidation to form the oxazole (B20620) ring. nih.gov The amino group in 3-aminoacetylindole could be suitably protected before its use in such synthetic schemes. A general route to pimprinine and its analogs starting from 3-acetylindole is depicted below, highlighting the potential for adaptation using 3-aminoacetylindole.
Table 1: Synthetic Overview for Pimprinine Analogs
| Starting Material | Key Reagents | Product Class | Reference |
| 3-Acetylindole | Amino Acids, I₂, DMSO | 5-(3'-indolyl)oxazoles | nih.gov |
| 3-Acetylindole | N-Bromosuccinimide (NBS) | Brominated Pimprinine Analogs | nih.gov |
| Tryptophan | Various Acid Derivatives, DDQ | 2-Substituted-5-(3'-indolyl)oxazoles | nih.gov |
Indolylimidazoles represent another important class of heterocyclic compounds with diverse biological activities. The synthesis of these molecules can be achieved through the condensation of a 3-acylindole derivative with an aldehyde, an amine, and an ammonium (B1175870) source. Although specific literature detailing the use of this compound is scarce, the analogous utility of the corresponding hydrochloride salt of 3-aminoacetylindole in such multi-component reactions is well-established in principle. These reactions typically proceed via the formation of an α-aminoketone intermediate, which then undergoes cyclization to afford the imidazole (B134444) ring.
Role as a Building Block for Complex Fused Indole Systems
The indole nucleus can be annulated at various positions to construct complex, fused heterocyclic systems. 3-Substituted indoles are pivotal starting materials for the synthesis of 3,4-fused tricyclic indoles, which are present in numerous bioactive natural products and pharmaceuticals. acs.org While direct examples employing this compound are not prevalent in the literature, the reactivity of the C2 and C4 positions of the indole ring, once the C3 position is substituted, allows for subsequent cyclization reactions. Palladium-catalyzed domino reactions are a powerful tool for constructing such fused systems from 3-substituted indoles. nih.gov
Precursor in the Construction of Other Advanced Indole Scaffolds
The versatility of this compound extends to its role as a precursor for a variety of other advanced indole scaffolds. The aminoacetyl side chain can be chemically modified in numerous ways to introduce further complexity and functionality. For instance, the ketone functionality can undergo reactions such as aldol (B89426) condensations, and the amino group can be derivatized to form amides, sulfonamides, or participate in the formation of other heterocyclic rings. This reactivity makes it a valuable starting point for the synthesis of a diverse array of indole-containing molecules. 3-Acetylindole, a closely related compound, is a known starting material for the synthesis of many bioactive indole alkaloids, including β-carbolines and bis-indole alkaloids, suggesting a similar potential for 3-aminoacetylindole. nih.gov
Contributions to the Synthesis of Diverse Heterocyclic Frameworks
The indole ring system is a privileged scaffold in medicinal chemistry, and its incorporation into diverse heterocyclic frameworks is a common strategy in drug discovery. The reactivity of the 3-aminoacetyl group allows for its participation in various cycloaddition and condensation reactions to build new heterocyclic rings onto the indole core. For example, the ketone can react with 1,3-dicarbonyl compounds or other bifunctional nucleophiles to construct new ring systems. nih.gov The inherent reactivity of the indole nucleus itself, particularly at the C2 position, can also be exploited in concert with the C3-substituent to create a wide range of novel heterocyclic structures.
Spectroscopic Characterization and Structural Elucidation of 3 Aminoacetylindol Hydrobromide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. In the ¹H-NMR spectrum of 3-Aminoacetylindol hydrobromide, specific chemical shifts (δ) are expected for the protons of the indole (B1671886) ring, the acetyl group, and the amino group. The protons on the aromatic indole ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The methylene (B1212753) protons of the acetyl group would likely resonate in the range of δ 4.0-5.0 ppm, shifted downfield due to the adjacent carbonyl and amino groups. The protons of the amino group (NH2) would likely appear as a broad signal, the position of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Indole NH | 10.0 - 12.0 |
| Aromatic CH | 7.0 - 8.5 |
| -CH₂- | 4.0 - 5.0 |
| -NH₂ | Variable (broad) |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically around 190-200 ppm. The carbons of the indole ring would appear in the aromatic region (δ 110-140 ppm). The methylene carbon adjacent to the carbonyl and amino groups would be expected to resonate in the range of δ 40-50 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 190 - 200 |
| Aromatic C | 110 - 140 |
| -CH₂- | 40 - 50 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons. sdsu.edu For instance, correlations would be expected between the protons on the indole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the direct assignment of a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away. youtube.com For example, the methylene protons would show a correlation to the carbonyl carbon and to carbons in the indole ring, confirming the placement of the aminoacetyl group at the 3-position of the indole.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the structure.
N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) and the indole NH would appear as a broad band in the region of 3200-3400 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the ketone would be expected in the range of 1680-1700 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond would likely be observed in the region of 1200-1350 cm⁻¹.
Aromatic C-H and C=C Stretching: The aromatic ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H (amine and indole) | 3200 - 3400 (broad) |
| C=O (ketone) | 1680 - 1700 (strong) |
| C-N | 1200 - 1350 |
| Aromatic C-H | > 3000 |
| Aromatic C=C | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₀H₁₁BrN₂O), the molecular weight is 255.11 g/mol . chemicalbook.com In the mass spectrum, the molecular ion peak ([M]⁺) would be expected. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
Common fragmentation pathways would likely involve the loss of the bromine atom, the amino group, or the acetyl group, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org To perform this analysis, a suitable single crystal of this compound is required. wikipedia.org The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal. nih.gov
This analysis yields precise information on:
Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high accuracy.
Conformation: The spatial arrangement of the molecule, including the orientation of the aminoacetyl group relative to the indole ring, can be visualized.
Intermolecular interactions: In the solid state, hydrogen bonding between the amino group, the carbonyl oxygen, the indole NH, and the bromide ion would be expected to play a significant role in the crystal packing. X-ray crystallography can reveal the details of these interactions.
The crystal structure of a related compound, L-leucine hydrobromide, has been determined, providing a precedent for the analysis of amino acid hydrobromide salts. researchgate.net The determination of the crystal structure of this compound would provide the ultimate confirmation of its molecular structure and offer insights into its solid-state properties. sci-hub.se
Advanced Research Perspectives and Future Directions in 3 Aminoacetylindol Hydrobromide Chemistry
Development of Novel and Highly Efficient Synthetic Routes
Novel approaches could be adapted from the synthesis of related compounds like 3-cyanoacetyl indoles and other 3-substituted indoles. nih.govrsc.org For instance, one-pot, multi-component reactions (MCRs) offer a powerful strategy. An MCR approach could potentially construct the 3-aminoacetylindole scaffold by combining indole (B1671886), an appropriate acetylating agent, and an aminating source in a single, highly convergent step. Research has demonstrated the successful use of MCRs for synthesizing other 3-substituted indoles, which cyclize to form complex structures like α-carbolines. rsc.org
Another promising avenue is the development of microwave-assisted synthesis. This technique has been shown to dramatically reduce reaction times and improve yields in the preparation of other 3-aminoindoles. mdpi.com A potential microwave-assisted route to 3-Aminoacetylindol could involve the cascade reaction of a precursor like 2-(3-oxoindolin-2-yl)acetonitrile with a reducing agent. mdpi.com
Below is a table comparing potential synthetic routes applicable to 3-Aminoacetylindol, based on established methods for related indole derivatives.
| Synthetic Method | Precursors | Key Features & Potential Advantages | Reference |
| Modified Friedel-Crafts Acylation | Indole, N-protected aminoacetyl chloride, Lewis Acid | Direct acylation at the C3 position; requires optimization to prevent side reactions. | nih.gov |
| Multi-Component Reaction (MCR) | Indole, aldehyde, aminating agent (e.g., pyrazol-5-amine) | High convergence and efficiency; allows for rapid library generation. | rsc.org |
| Microwave-Assisted Cascade Reaction | Substituted 2-oxoindolinyl acetonitrile, hydrazine (B178648) hydrate (B1144303) | Rapid heating, reduced reaction times, and often higher yields. | mdpi.com |
| Ultrasound-Irradiated Synthesis | Indole, suitable nitroalkene precursor | Sonochemical effects can drive the reaction efficiently, often under solvent-free conditions. | nih.gov |
Exploration of Catalytic and Stereoselective Transformations
The introduction of chirality is crucial for developing pharmacologically active molecules. Future research on 3-Aminoacetylindol hydrobromide will undoubtedly explore catalytic and stereoselective transformations. Asymmetric synthesis creating a stereocenter at the α-position to the carbonyl group or on the amino group would be of significant interest.
This can be achieved through various catalytic systems that have proven effective for other indole derivatives:
Metal Catalysis: Transition metals like copper, palladium, and cobalt are workhorses in modern organic synthesis. mdpi.comnih.gov A copper-catalyzed asymmetric Mannich-type reaction, for example, could be envisioned between an enolate derived from a 3-acetylindole (B1664109) precursor and an imine to install a chiral amino group.
Organocatalysis: Chiral organic molecules can catalyze reactions with high enantioselectivity, avoiding the cost and toxicity of heavy metals. An organocatalyzed aldol (B89426) or Mannich reaction could be developed to functionalize the acetyl group of a 3-acetylindole precursor stereoselectively.
Biocatalysis: Enzymes, such as ketoreductases (KREDs), offer unparalleled stereoselectivity under mild conditions. nih.gov A KRED could be used to reduce the ketone of 3-acetylindole to a chiral alcohol, which could then be converted to the corresponding amine with retention of stereochemistry.
The goal of these transformations is to control the three-dimensional arrangement of atoms, as stereoisomers of a compound can have vastly different biological activities. msu.edu
Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, AI-Driven Synthesis)
The integration of emerging technologies is set to revolutionize chemical synthesis, and the production of this compound would be no exception.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govuc.pt The synthesis of indole derivatives has been successfully translated to flow systems, often leading to higher yields and shorter reaction times. nih.gov A multi-step flow process for this compound could be designed where crude intermediates from one step are directly fed into the next reactor, minimizing manual handling and purification. uc.pt This technology is particularly well-suited for managing potentially hazardous reagents or unstable intermediates. nih.gov
| Technology | Application to 3-Aminoacetylindol Synthesis | Key Benefits | Reference |
| Flow Chemistry | Multi-step, continuous synthesis from basic precursors. | Enhanced safety, scalability, improved yield and purity, automation. | nih.govthieme-connect.de |
| AI-Driven Synthesis | De novo design of synthetic routes and optimization of reaction conditions. | Discovery of novel pathways, reduced development time, cost-efficiency. | digitellinc.com |
Potential Applications in Materials Science and Advanced Functional Molecules
The indole nucleus is not only a privileged scaffold in medicine but also a versatile building block in materials science. The unique electronic properties of the indole ring make it an attractive component for creating advanced functional materials. Future research could explore the incorporation of this compound into larger molecular architectures to create materials with novel properties.
Potential applications could include:
Organic Semiconductors: The electron-rich indole system could be functionalized and polymerized to create conductive or semi-conductive organic polymers for use in electronics.
Fluorescent Probes: By attaching fluorophores or modifying the indole core, 3-Aminoacetylindol derivatives could be developed as sensors for detecting specific ions or biomolecules.
Chiral Materials: The crystallization of achiral indole derivatives can sometimes lead to non-centrosymmetric space groups, a rare phenomenon with applications in nonlinear optics and other areas of materials science. mdpi.com Investigating the solid-state packing of this compound could reveal such properties.
The development of 3-substituted indoles is crucial for creating intermediates used in pharmaceuticals and materials science. researchgate.net
Synergistic Approaches: Combining Experimental and Computational Methodologies for Comprehensive Understanding
A comprehensive understanding of the chemical properties and reactivity of this compound can be achieved by combining experimental work with computational modeling. This synergistic approach allows researchers to predict and rationalize experimental outcomes.
Computational Chemistry (e.g., DFT): Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate molecular properties such as electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. nih.gov These calculations can help predict the most likely sites for electrophilic or nucleophilic attack, understand reaction mechanisms, and interpret spectroscopic data. For instance, computational studies on indolynes (aryne derivatives of indole) have been used to predict the regioselectivity of nucleophilic additions. nih.gov
Experimental Validation: The predictions from computational models must be validated through rigorous experimental work. This includes:
Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are used to confirm the structure of synthesized compounds.
X-ray Crystallography: This powerful technique provides unambiguous proof of a molecule's three-dimensional structure and intermolecular interactions in the solid state. mdpi.com
Reactivity Studies: Performing the reactions predicted by computational models and analyzing the products provides a feedback loop for refining the theoretical understanding.
By integrating these approaches, researchers can accelerate the design of new synthetic routes and the development of novel functional molecules based on the 3-Aminoacetylindol scaffold.
Q & A
Q. What are the established synthetic routes for 3-aminoacetylindol hydrobromide, and what key intermediates are involved?
The synthesis of this compound typically involves indole functionalization, followed by amination and salt formation. A common approach is the reaction of 3-acetylindole with a brominating agent (e.g., HBr in acetic acid) to form the hydrobromide salt. Key intermediates include 3-bromoacetylindole and its amine derivatives. Solvent selection (e.g., ethanol or dichloromethane) and reaction temperature (20–50°C) critically influence yield and purity. Analytical validation via NMR and HPLC is recommended to confirm intermediate structures .
Q. How can researchers characterize the solid-state forms of this compound?
Solid-state characterization should include:
- X-ray powder diffraction (XRPD) to identify crystalline phases.
- Differential scanning calorimetry (DSC) to study thermal behavior (e.g., melting points, polymorphic transitions).
- FT-IR spectroscopy to confirm salt formation via N–H and Br– stretching vibrations.
- Elemental analysis to verify stoichiometry. Comparative studies with known hydrobromide salts (e.g., citalopram hydrobromide) can provide reference data .
Q. What pharmacological mechanisms are proposed for this compound in preclinical cancer models?
Preclinical studies suggest that this compound inhibits tumor growth by targeting kinase signaling pathways, such as MAPK/ERK. Experimental designs often involve administering the compound intraperitoneally (5–20 mg/kg/day) to xenograft-bearing mice, with tumor volume and biomarker analysis (e.g., phospho-ERK levels) as endpoints. Co-administration with chemotherapeutic agents (e.g., cisplatin) may enhance efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between polymorphic forms of this compound?
Polymorphic variations can lead to discrepancies in solubility and bioavailability. To address this:
- Conduct solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF).
- Perform in vitro permeability assays (e.g., Caco-2 monolayers) to compare absorption rates.
- Use synchrotron-based XRPD to correlate crystal structure with dissolution profiles. Statistical tools like ANOVA should be applied to validate differences in efficacy between polymorphs .
Q. What experimental strategies are recommended for probing the hydrogen-bonding network in this compound?
Advanced structural analysis involves:
- Single-crystal X-ray diffraction to map hydrogen bonds between the indole NH, amine group, and bromide ion.
- Solid-state NMR (¹³C and ¹⁵N) to study protonation sites and molecular dynamics.
- DFT calculations to predict stable hydrogen-bonding configurations. Comparative studies with related hydrobromide salts (e.g., scopolamine hydrobromide) can highlight structural trends .
Q. How should researchers design in vivo studies to evaluate neuroprotective effects of this compound?
A robust protocol includes:
- Animal models : Use scopolamine-induced cognitive impairment in rodents (e.g., Morris water maze).
- Dosage : Administer this compound orally (10–30 mg/kg) for 14–28 days.
- Endpoints : Measure acetylcholinesterase (AChE) activity, oxidative stress markers (e.g., MDA, SOD), and synaptic protein expression (e.g., BDNF). Include positive controls (e.g., galantamine hydrobromide) and validate results with histological analysis .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
Challenges include matrix interference and low plasma stability. Solutions:
Q. How can researchers address reproducibility issues in synthesizing this compound across laboratories?
Standardize protocols by:
- Documenting critical process parameters (CPPs) such as reaction pH, agitation rate, and drying conditions.
- Sharing reference spectra (NMR, HPLC) via open-access databases.
- Using quality-by-design (QbD) approaches to identify and control variability in raw material purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
